

# 4-(tetrahydropyran-4-yloxy)aniline structure and CAS number 917483-71-7

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

[Get Quote](#)

## An In-depth Technical Guide to 4-(tetrahydropyran-4-yloxy)aniline

Compound Identification: CAS 917483-71-7

This technical guide provides a comprehensive overview of **4-(tetrahydropyran-4-yloxy)aniline**, a chemical compound frequently utilized as an intermediate in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, plausible synthetic routes, and its role in the creation of biologically active molecules. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

## Chemical Structure and Identification

**4-(tetrahydropyran-4-yloxy)aniline** is an organic compound featuring an aniline core linked to a tetrahydropyran ring via an ether bond.<sup>[1][2]</sup> This unique combination of a flexible saturated heterocycle and a rigid aromatic amine makes it a valuable building block in the synthesis of complex molecular architectures.

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D Structure of **4-(tetrahydropyran-4-yloxy)aniline**

# Physicochemical and Safety Data

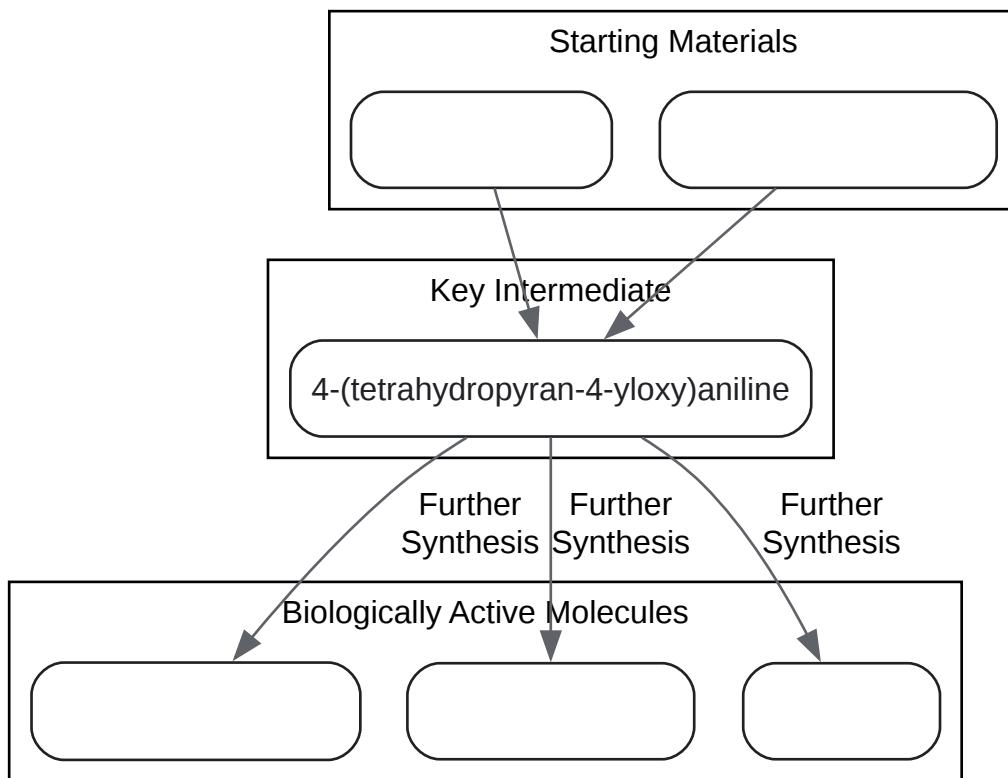
The compound is typically a solid at room temperature and possesses properties characteristic of substituted anilines.<sup>[3]</sup> The following tables summarize its key physical, chemical, and safety information.<sup>[1][2][4]</sup>

Table 1: Physicochemical Properties

| Property          | Value                                          |
|-------------------|------------------------------------------------|
| CAS Number        | 917483-71-7                                    |
| Molecular Formula | C11H15NO2 <sup>[1][3][4]</sup>                 |
| Molecular Weight  | 193.24 g/mol <sup>[1]</sup>                    |
| Appearance        | Solid (Typical)                                |
| Melting Point     | 71.00 - 73.00 °C                               |
| Purity            | ≥95% (Typical commercial grade) <sup>[3]</sup> |
| InChI Key         | CCIFXNITZHWCR-UHFFFAOYSA-N <sup>[4]</sup>      |

Table 2: Safety and Hazard Information

| Hazard Statement Code | Description                      |
|-----------------------|----------------------------------|
| H302                  | Harmful if swallowed             |
| H312                  | Harmful in contact with skin     |
| H315                  | Causes skin irritation           |
| H319                  | Causes serious eye irritation    |
| H332                  | Harmful if inhaled               |
| H335                  | May cause respiratory irritation |


Data sourced from supplier safety information.

## Role in Drug Discovery and Development

The structural motifs present in **4-(tetrahydropyran-4-yloxy)aniline** are prevalent in a wide range of biologically active compounds. The aniline group serves as a versatile handle for amide bond formation, N-alkylation, and other key transformations, while the tetrahydropyran moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

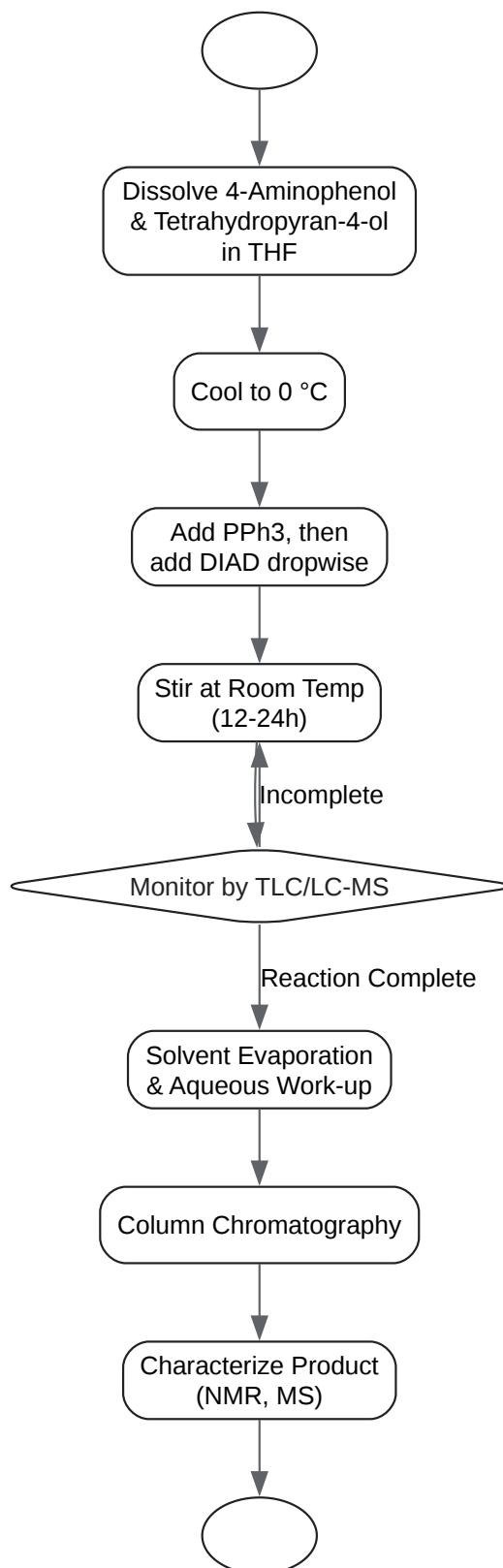
This intermediate is particularly relevant for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.<sup>[5][6]</sup> Research has shown that derivatives containing aniline and pyran-like structures can exhibit potent inhibitory activity against targets like TGF-β, EGFR, and VEGFR-2.<sup>[5][6]</sup> Furthermore, substituted anilines have been investigated as DNA topoisomerase II inhibitors and as antimalarial agents.<sup>[7][8]</sup>

The diagram below illustrates the role of this compound as a key intermediate.



[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in drug synthesis.


# Experimental Protocols: Synthesis

While specific, detailed experimental protocols are proprietary to individual manufacturers, a general and plausible synthetic route can be outlined based on established chemical principles. A common method for synthesizing aryl ethers of this type is the Mitsunobu reaction or a Williamson ether synthesis.

General Protocol for Synthesis via Mitsunobu Reaction:

- **Reaction Setup:** A solution of 4-aminophenol and tetrahydropyran-4-ol is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** The solution is cooled in an ice bath (0 °C). A solution of triphenylphosphine (PPh<sub>3</sub>) in the same solvent is added, followed by the slow, dropwise addition of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours). The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the desired product, **4-(tetrahydropyran-4-yloxy)aniline**.
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The logical workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and conceptual frameworks related to **4-(tetrahydropyran-4-yloxy)aniline**. For specific applications, further consultation of peer-reviewed literature and patents is recommended.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. 4-(tetrahydropyran-4-yloxy)aniline | 917483-71-7 [amp.chemicalbook.com]
- 3. 4-(tetrahydropyran-4-yloxy)aniline, CasNo.917483-71-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor- $\beta$  (TGF- $\beta$ ) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(tetrahydropyran-4-yloxy)aniline structure and CAS number 917483-71-7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345294#4-tetrahydropyran-4-yloxy-aniline-structure-and-cas-number-917483-71-7>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)